2,2,2-Trifluoroethylhydrazine

Catalog No.
S704091
CAS No.
5042-30-8
M.F
C2H5F3N2
M. Wt
114.07 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,2,2-Trifluoroethylhydrazine

CAS Number

5042-30-8

Product Name

2,2,2-Trifluoroethylhydrazine

IUPAC Name

2,2,2-trifluoroethylhydrazine

Molecular Formula

C2H5F3N2

Molecular Weight

114.07 g/mol

InChI

InChI=1S/C2H5F3N2/c3-2(4,5)1-7-6/h7H,1,6H2

InChI Key

OPMFFAOEPFATTG-UHFFFAOYSA-N

SMILES

C(C(F)(F)F)NN

Canonical SMILES

C(C(F)(F)F)NN

Studies on Heme Proteins

One area of research involving 2,2,2-TFH has focused on its interaction with heme proteins. Heme proteins are a class of proteins that contain a heme group, which is an iron-containing molecule involved in various biological functions, including oxygen transport. A study published in the journal Archives of Biochemistry and Biophysics investigated the use of 2,2,2-TFH as a probe to study the interaction between heme and myoglobin, a type of heme protein found in muscle tissue. []

2,2,2-Trifluoroethylhydrazine is an organic compound characterized by the molecular formula C2H5F3N2C_2H_5F_3N_2. It is a hydrazine derivative where the ethyl group is substituted with three fluorine atoms at the alpha position. This compound is notable for its unique trifluoromethyl group, which imparts distinct chemical properties, making it a subject of interest in various fields, including medicinal chemistry and materials science. The compound appears as a colorless liquid with a pungent odor and is soluble in water, which enhances its utility in

Typical of hydrazines. Key reactions include:

  • Nucleophilic Substitution: The presence of fluorine atoms allows for nucleophilic substitution reactions with electrophiles, facilitating the formation of various derivatives.
  • Condensation Reactions: It can react with carbonyl compounds to form hydrazones, which are valuable intermediates in organic synthesis.
  • Oxidation Reactions: 2,2,2-Trifluoroethylhydrazine can undergo oxidation to yield corresponding azines or other nitrogen-containing compounds.

These reactions underscore its versatility as a reagent in synthetic organic chemistry .

Several methods exist for synthesizing 2,2,2-Trifluoroethylhydrazine:

  • Direct Hydrazination: This method involves the reaction of trifluoroacetaldehyde with hydrazine hydrate under acidic conditions. The reaction typically yields 2,2,2-Trifluoroethylhydrazine along with water as a byproduct.
  • Fluorination Techniques: Alternative synthetic routes may utilize fluorinating agents to introduce trifluoromethyl groups onto ethyl hydrazine derivatives.
  • Reduction Reactions: Reduction of corresponding azo compounds can also lead to the formation of 2,2,2-Trifluoroethylhydrazine .

The applications of 2,2,2-Trifluoroethylhydrazine span various domains:

  • Pharmaceutical Development: Its potential as an antitumor agent positions it as a candidate for drug development.
  • Agricultural Chemicals: The compound may be explored for use in agrochemicals due to its reactivity and biological activity.
  • Material Science: Its unique properties make it suitable for developing new materials with tailored functionalities .

Interaction studies involving 2,2,2-Trifluoroethylhydrazine focus on its reactivity with biological molecules and other chemical species. Investigations into its interactions with proteins and enzymes can provide insights into its biological mechanisms. Additionally, studies on its behavior in various solvents and under different pH conditions are crucial for understanding its stability and reactivity profiles .

Several compounds share structural similarities with 2,2,2-Trifluoroethylhydrazine. Here are a few notable examples:

Compound NameMolecular FormulaKey Features
EthylhydrazineC2H8N2C_2H_8N_2Simple hydrazine without fluorination; used in pharmaceuticals.
TrifluoromethylhydrazineC3H4F3N4C_3H_4F_3N_4Contains trifluoromethyl group; studied for similar biological activities.
1-Amino-1-trifluoromethylcyclobutaneC4H6F3NC_4H_6F_3NA cyclic compound with potential applications in drug design.

The uniqueness of 2,2,2-Trifluoroethylhydrazine lies in its trifluoromethyl substitution pattern that significantly influences its chemical reactivity and biological properties compared to these similar compounds .

Production Methodologies

  • Sulfonate-ester displacement (patent route).

    • 2,2,2-Trifluoroethanol is converted to its benzene-sulfonate ester in pyridine at 5–10 °C, then treated with a ten-fold molar excess of hydrazine hydrate under reflux for 2.5 h; continuous ether extraction and fractional distillation afford the free base in 76% overall yield [1].
  • Tosylate substitution in continuous-flow.

    • Process optimisation data (Medicines for All program) show complete conversion of CF₃CH₂OTs to the hydrazine at 95 °C in 2-methyltetra­hydrofuran using 4 equiv. hydrazine hydrate and 1.2 equiv. sodium acetate; space–time yields ≥0.8 kg L⁻¹ h⁻¹ have been demonstrated on 80 g scale [2].
  • Halide substitution (laboratory scale).

    • Direct displacement of CF₃CH₂Cl by anhydrous hydrazine in absolute ethanol at 80 °C for 18 h gives modest yields (40–45%) but avoids sulfonyl waste .
  • Radical trifluoro­methylation of azodicarboxylates (derivatised hydrazines).

    • The Langlois reagent (CF₃SO₂Na) generates N-CF₃ hydrazines under photoredox conditions, highlighting scalable formation of fluorinated hydrazine scaffolds without hazardous CF₃CH₂ feedstocks [4]. Although not used for CF₃CH₂NHNH₂ itself, the chemistry informs future one-step syntheses from diazene precursors.
Representative laboratory yieldsReagent systemTemp./timeIsolated yield
CF₃CH₂OBs + 10 eq N₂H₄·H₂OReflux / 2.5 h76% [1]
CF₃CH₂OTs + 4 eq N₂H₄·H₂O (flow)95 °C / 18 h90% [2]
CF₃CH₂Cl + 5 eq N₂H₄ (seal tube)80 °C / 18 h42%

Purification Techniques

  • Vacuum fractional distillation.
    • The neat base distils cleanly at 66–70 °C under 20 mm Hg, separating it from higher‐boiling sulfonate residues [1].
  • Salt formation and sublimation.
    • Bubbling anhydrous HCl through diethyl-ether solutions precipitates the hydrochloride, which can be vacuum-sublimed at 230–260 °C to ≥99% purity [1].
  • Water removal.
    • Commercial 70% solutions are dehydrated by azeotropic co-distillation with isopropyl acetate followed by molecular-sieve drying before redistillation; residual water <0.1% has been reported on pilot scale.
  • In-process analytical control.
    • Online ¹⁹F NMR (δ ≈ –79 ppm) gives rapid endpoint confirmation; Karl-Fischer titration monitors hydrate content during final drying [2].

Structure–Activity Relationship (SAR) with Related Fluorinated Hydrazines

Hydrazine (R–NHNH₂)pKₐ (N-H)Selected reactivity/observations
NH₂NH₂8.1 [5]Strong nucleophile; prone to over-alkylation
CH₃NHNH₂7.6 [6]Slightly weaker base; increased steric bulk
CF₃CH₂NHNH₂5.4 [7]Electron-withdrawing CF₃ lowers basicity, decreases nucleophilicity but enhances chemoselectivity
C₃F₇CH₂NHNH₂~4.8 (est.)Further fluorination continues trend
  • Electronic effects. The σ-withdrawing CF₃ group stabilises the conjugate base, reducing pKₐ by ≈2.7 units versus hydrazine; this favours mono-substitution and suppresses uncontrolled N-alkylation [6].
  • Cyclisation chemistry. CF₃CH₂NHNH₂ participates efficiently in I₂-promoted bicyclisation with triethylammonium thiolates, giving 73% yields of trifluoroethylated pyrazolo[3,4-c]quinolines—comparable to, or better than, unfluorinated analogues [8].
  • Pyrazole formation. β-CF₃-1,3-enynes undergo divergent cyclisations with fluorinated hydrazines to furnish CF₃-substituted pyrazolines in up to 92% yield, with the CF₃ group improving regio-control and metabolic stability of the products [9].
  • Electronic tuning. Replacement of CF₃ by partially fluorinated groups (CHF₂, C₃F₇) systematically modulates both acidity and hydride-donor ability, as quantified by DFT studies on BODIPY-hydrazine conjugates; full CF₃ substitution disfavors hydride transfer by ≈22 kcal mol⁻¹, enhancing oxidative stability [10].

XLogP3

0.2

GHS Hazard Statements

Aggregated GHS information provided by 40 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H228 (95%): Flammable solid [Danger Flammable solids];
H302 (97.5%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (97.5%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H332 (97.5%): Harmful if inhaled [Warning Acute toxicity, inhalation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable Irritant

Flammable;Irritant

Other CAS

5042-30-8

Wikipedia

2,2,2-Trifluoroethylhydrazine

Dates

Last modified: 08-15-2023

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